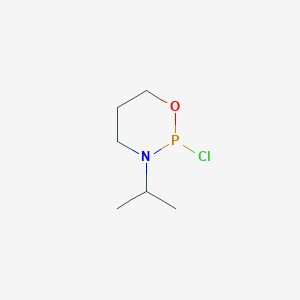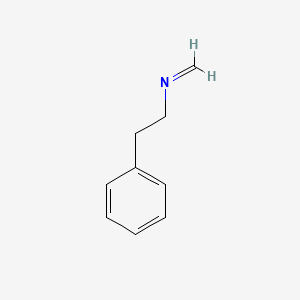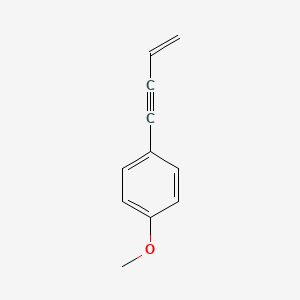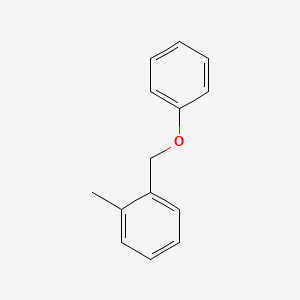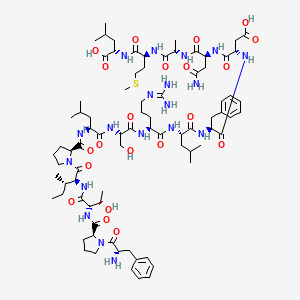
L-Leucine, L-phenylalanyl-L-prolyl-L-threonyl-L-isoleucyl-L-prolyl-L-leucyl-L-seryl-L-arginyl-L-leucyl-L-phenylalanyl-L-alpha-aspartyl-L-asparaginyl-L-alanyl-L-methionyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound L-Leucine, L-phenylalanyl-L-prolyl-L-threonyl-L-isoleucyl-L-prolyl-L-leucyl-L-seryl-L-arginyl-L-leucyl-L-phenylalanyl-L-alpha-aspartyl-L-asparaginyl-L-alanyl-L-methionyl- is a complex peptide composed of multiple amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.
Deprotection of the amino group: of the anchored amino acid to allow for the next coupling reaction.
Cleavage from the resin: and final deprotection to yield the free peptide.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues in peptides can be substituted through various chemical modifications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products of these reactions depend on the specific modifications. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Applications De Recherche Scientifique
Chemistry
Peptides like this one are used as building blocks for more complex molecules and as models for studying protein folding and interactions.
Biology
In biology, such peptides are used to study enzyme-substrate interactions , cell signaling pathways , and protein-protein interactions .
Medicine
In medicine, peptides are explored for their potential as therapeutic agents . They can act as hormones , neurotransmitters , or antimicrobial agents .
Industry
In the industrial sector, peptides are used in the development of biosensors , drug delivery systems , and cosmetic formulations .
Mécanisme D'action
The mechanism of action of this peptide depends on its specific sequence and structure. Generally, peptides exert their effects by:
Binding to specific receptors: on cell surfaces, triggering a cascade of intracellular events.
Interacting with enzymes: to modulate their activity.
Forming complexes: with other proteins to alter their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in cell culture media.
L-Phenylalanyl-L-proline: Another peptide with distinct biological activities.
Uniqueness
The uniqueness of L-Leucine, L-phenylalanyl-L-prolyl-L-threonyl-L-isoleucyl-L-prolyl-L-leucyl-L-seryl-L-arginyl-L-leucyl-L-phenylalanyl-L-alpha-aspartyl-L-asparaginyl-L-alanyl-L-methionyl-
Propriétés
Numéro CAS |
55207-84-6 |
|---|---|
Formule moléculaire |
C81H127N19O21S |
Poids moléculaire |
1735.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C81H127N19O21S/c1-12-45(8)64(97-77(117)65(47(10)102)98-76(116)61-28-20-31-99(61)78(118)50(82)37-48-22-15-13-16-23-48)79(119)100-32-21-27-60(100)75(115)94-54(35-43(4)5)71(111)96-59(41-101)74(114)89-51(26-19-30-86-81(84)85)67(107)90-53(34-42(2)3)70(110)91-55(38-49-24-17-14-18-25-49)72(112)93-57(40-63(104)105)73(113)92-56(39-62(83)103)69(109)87-46(9)66(106)88-52(29-33-122-11)68(108)95-58(80(120)121)36-44(6)7/h13-18,22-25,42-47,50-61,64-65,101-102H,12,19-21,26-41,82H2,1-11H3,(H2,83,103)(H,87,109)(H,88,106)(H,89,114)(H,90,107)(H,91,110)(H,92,113)(H,93,112)(H,94,115)(H,95,108)(H,96,111)(H,97,117)(H,98,116)(H,104,105)(H,120,121)(H4,84,85,86)/t45-,46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-,65-/m0/s1 |
Clé InChI |
GXPXOZHEDPXXKH-ZGEVSLSRSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)N |
SMILES canonique |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


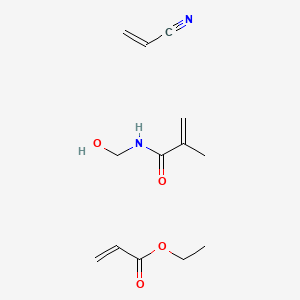
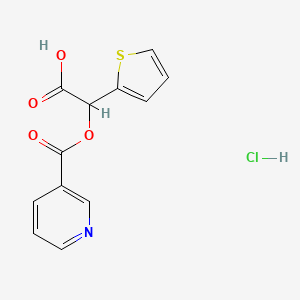

![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)-](/img/structure/B14625498.png)
![1-[(4-Bromophenyl)sulfanyl]methanesulfonamide](/img/structure/B14625504.png)



![Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14625528.png)
